molecular formula C9H13FN4O B1480587 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2098075-46-6

1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1480587
CAS No.: 2098075-46-6
M. Wt: 212.22 g/mol
InChI Key: MZJXFAKCAZWSDO-UHFFFAOYSA-N
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Description

1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic organic compound that features a 1,2,3-triazole ring substituted with a 2-fluoroethyl group and a pyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the 2-fluoroethyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a 2-fluoroethyl group.

    Attachment of the pyrrolidinyl moiety: This can be done through reductive amination or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The 2-fluoroethyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

    Reduction: 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The 1,2,3-triazole ring is known for its ability to form stable complexes with metal ions, which can be exploited in catalysis or materials science.

Comparison with Similar Compounds

Similar Compounds

  • **1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
  • **1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both a 2-fluoroethyl group and a pyrrolidinyl moiety, which can impart distinct chemical and biological properties. Its aldehyde functionality also allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

1-[1-(2-fluoroethyl)pyrrolidin-3-yl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN4O/c10-2-4-13-3-1-9(6-13)14-5-8(7-15)11-12-14/h5,7,9H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJXFAKCAZWSDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 3
1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 4
1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

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